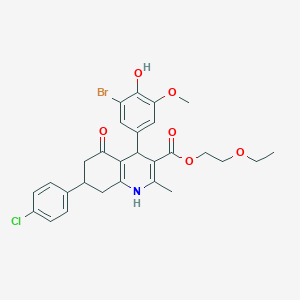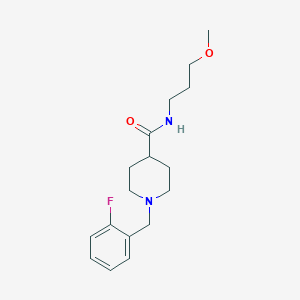![molecular formula C18H21ClN2O4S B5163804 pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and agriculture. This compound, also known as CB-839, is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mecanismo De Acción
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate works by inhibiting the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and its depletion by this compound leads to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cell metabolism, leading to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its antitumor activity. However, this compound has also been shown to have potential toxic effects on normal cells, including the depletion of glutamine and the inhibition of T-cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments is its potent antitumor activity, which makes it an attractive candidate for cancer therapy. Additionally, this compound is a selective inhibitor of glutaminase, which reduces the potential for off-target effects. However, this compound has also been shown to have potential toxic effects on normal cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for the study of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate. One potential area of research is the development of combination therapies that use this compound in combination with other cancer drugs to enhance its antitumor activity. Additionally, there is a need for further studies to investigate the potential toxic effects of this compound on normal cells and to develop strategies to minimize these effects. Finally, the development of more potent and selective glutaminase inhibitors may provide new opportunities for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate involves the reaction of 4-aminophenylsulfonamide with 2-chlorobenzoyl isocyanate in the presence of a base. The reaction yields this compound as a white solid with a purity of more than 99%.
Aplicaciones Científicas De Investigación
Pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied for its potential applications in cancer therapy. Glutaminase is an essential enzyme for cancer cell metabolism, and its inhibition by this compound leads to the depletion of glutamine, which is necessary for cancer cell survival and proliferation. Therefore, this compound has been shown to have potent antitumor activity in various preclinical cancer models, including breast cancer, pancreatic cancer, and non-small cell lung cancer.
Propiedades
IUPAC Name |
pentyl N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-2-3-6-13-25-18(22)20-14-9-11-15(12-10-14)26(23,24)21-17-8-5-4-7-16(17)19/h4-5,7-12,21H,2-3,6,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRKWKXJJUCXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)

![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
![4-[(5-ethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5163756.png)


![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)

![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)
